molecular formula C16H10ClFN4S B11502989 2-(2-Chloro-4-fluoro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene

2-(2-Chloro-4-fluoro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene

Cat. No.: B11502989
M. Wt: 344.8 g/mol
InChI Key: OYRRJSJCOJWPDS-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluoro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene is a complex organic compound characterized by the presence of a benzylsulfanyl group attached to a tetraaza-fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluoro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with a suitable thiol compound to form the benzylsulfanyl intermediate. This intermediate is then reacted with a tetraaza-fluorene derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would incorporate purification steps like recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluoro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2-Chloro-4-fluoro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluoro-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-fluorobenzyl)-4-{[(2-fluorophenyl)sulfanyl]methyl}-1,3-thiazole
  • 3-(2-Chloro-4-fluoro-benzylsulfanyl)-5-difluoromethyl-[1,2,4]triazol-4-ylamine

Uniqueness

Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H10ClFN4S

Molecular Weight

344.8 g/mol

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C16H10ClFN4S/c17-12-7-10(18)6-5-9(12)8-23-16-20-15-14(21-22-16)11-3-1-2-4-13(11)19-15/h1-7H,8H2,(H,19,20,22)

InChI Key

OYRRJSJCOJWPDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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